2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-ethoxyphenyl)acetamide
Overview
Description
2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H23N5O3S and its molecular weight is 425.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.15216079 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiosynthesis Applications
One study focused on the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, highlighting the use of specific labeling techniques for studying metabolism and mode of action in agricultural chemistry. Such methods could potentially be adapted for research on similar compounds, including the specified acetamide derivative for understanding its behavior and interactions at the molecular level (Latli & Casida, 1995).
Structural Analysis and Biological Activity
Another study detailed the structural analysis and potential anticonvulsant activities of certain acetamido compounds. This research could inform investigations into the structural properties and biological activities of the specified acetamide compound, contributing to the development of new therapeutic agents (Camerman et al., 2005).
Environmental and Herbicide Research
Research on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes examines the environmental and health implications of such compounds. Insights from these studies could be relevant for assessing the environmental impact and metabolic processing of related acetamide derivatives (Coleman et al., 2000).
Antimalarial Activity
A study on the synthesis and antimalarial activity of certain acetamide derivatives demonstrates the potential of these compounds in developing new antimalarial drugs. Similar research could explore the specified acetamide compound's utility in creating novel treatments for malaria (Werbel et al., 1986).
Properties
IUPAC Name |
2-[[5-(4-acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-4-29-18-11-9-17(10-12-18)23-19(28)13-30-21-25-24-20(26(21)3)15-5-7-16(8-6-15)22-14(2)27/h5-12H,4,13H2,1-3H3,(H,22,27)(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRNGPZUYFPGMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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